molecular formula C9H14N2O2 B2656543 tert-butyl (2R)-2-cyanoazetidine-1-carboxylate CAS No. 1932159-94-8

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate

Cat. No.: B2656543
CAS No.: 1932159-94-8
M. Wt: 182.223
InChI Key: WUFVFANOTQZHBP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyano group, and an azetidine ring

Chemical Reactions Analysis

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The azetidine ring may also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVFANOTQZHBP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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